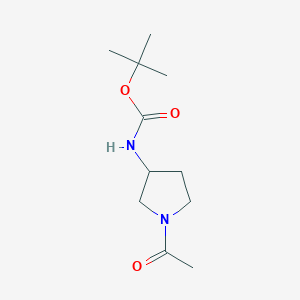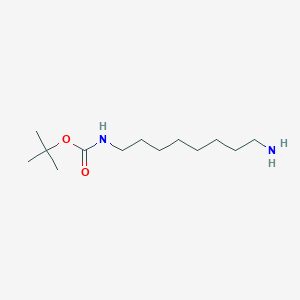
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (6-ACPC) is a small organic molecule with a wide range of applications in the scientific research field. 6-ACPC has been studied for its ability to act as an inhibitor or agonist of various enzyme activities, and its ability to modulate biochemical and physiological processes.
Applications De Recherche Scientifique
Antimicrobial Activity
Pyrimidine derivatives like 6-Amino-1-(4-chlorophenyl)-2,4-dioxo-tetrahydropyrimidine have been studied for their potential as antimicrobial agents. Molecular docking studies suggest that these compounds can bind effectively to bacterial proteins, potentially inhibiting their function and suppressing bacterial growth .
Antimalarial Applications
The structural framework of pyrimidine allows for the development of compounds with antimalarial properties. Computational analyses, including ADMET and molecular docking, indicate that these molecules could target and bind to proteins essential for the malaria parasite’s life cycle .
Drug Design and Development
The unique chemical structure of this compound, characterized by the presence of a pyrimidine ring, makes it a candidate for drug design. Its stability and electrophilic nature, as revealed by quantum chemical computations, are promising for the development of new pharmaceuticals .
Quantum Chemical Analysis
Density Functional Theory (DFT) can be applied to understand the electronic properties of this compound. The HOMO-LUMO gap and molecular electrostatic potential maps derived from DFT calculations can provide insights into its reactivity and interaction with other molecules .
Safety and Efficacy Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is crucial for assessing the safety profile of new drugs. This compound’s ADMET properties suggest it has the potential to be developed into a safe pharmaceutical agent .
Biological Activity Correlation
Natural Bond Orbital (NBO) analysis can reveal details about the interactions within the molecule that may correlate with biological activity. Understanding these interactions can help in modifying the compound to enhance its efficacy .
Mécanisme D'action
Target of Action
The primary targets of the compound “6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” are currently unknown
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More detailed studies are required to understand the specific interactions of this compound with its targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Propriétés
IUPAC Name |
6-amino-1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)15-9(13)8(5-16)10(17)14-11(15)18/h1-5H,13H2,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPDFCPJGNYKIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)
![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)





![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)

